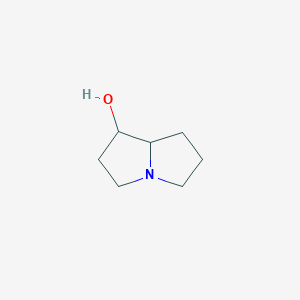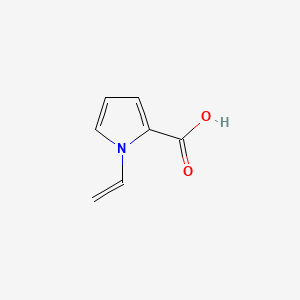
1-Vinyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the empirical formula C7H7NO2 . It has a molecular weight of 137.14 . The SMILES string for this compound is OC(=O)c1cccn1C=C .
Molecular Structure Analysis
The InChI string for this compound is 1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10) . This indicates the connectivity and hydrogen count of the molecule, but does not provide information on its 3D structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 1-Vinyl-1H-pyrrole-2-carboxylic acid is used in chemical synthesis, demonstrating varied reactions with different compounds. For instance, the reaction with methyl pyrrole-2-carboxylate and epoxides can yield compounds like trans-1-styrylpyrrole-2-carboxylic acid under dry conditions and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under moist conditions, leading to other derivative compounds upon further treatment (Irwin & Wheeler, 1972).
Catalysis and C-H Bond Cleavage
- Ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including pyrrole-2-carboxylic acids, demonstrates the catalytic capabilities of this compound. This process effectively proceeds through directed C-H bond cleavage, producing various vinylated products (Ueyama et al., 2011).
Synthesis of Pyrrole Derivatives
- Synthesizing pyrrole-2-carboxylic acids and their N-vinyl derivatives is another key application. The haloform cleavage of certain pyrrole compounds gives rise to these derivatives, which exhibit unique decomposition properties (Sobenina et al., 1990).
Polymer Science
- In polymer science, the compound finds application in the creation of carboxylic acid-functionalized polypyrrole-silica microparticles. These particles have been synthesized through copolymerization processes and are characterized by high thermal stability, showing potential for biomedical applications (Maeda, Corradi, & Armes, 1995).
Novel Compound Synthesis
- Synthesis of complex organic compounds like benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes indicates the versatility of this compound in organic chemistry. These synthesized compounds exhibit intense fluorescence, making them useful in various scientific applications (Trofimov et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Vinyl-1H-pyrrole-2-carboxylic acid involves the reaction of vinylmagnesium bromide with 2-pyrrolidone-5-carboxylic acid followed by acid hydrolysis.", "Starting Materials": [ "2-pyrrolidone-5-carboxylic acid", "magnesium", "bromine", "ethyl acetate", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Preparation of vinylmagnesium bromide by reacting magnesium with bromoethane in diethyl ether", "Step 2: Addition of vinylmagnesium bromide to 2-pyrrolidone-5-carboxylic acid in ethyl acetate", "Step 3: Acid hydrolysis of the resulting product in a mixture of acetic acid and water to yield 1-Vinyl-1H-pyrrole-2-carboxylic acid" ] } | |
CAS-Nummer |
34600-55-0 |
Molekularformel |
C7H6NO2- |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
1-ethenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)/p-1 |
InChI-Schlüssel |
QKMWGJRTHOVYTE-UHFFFAOYSA-M |
SMILES |
C=CN1C=CC=C1C(=O)O |
Kanonische SMILES |
C=CN1C=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



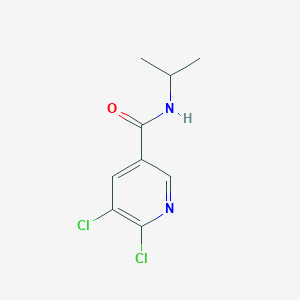

![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
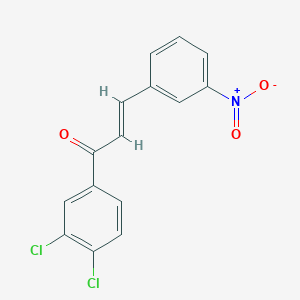

![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)

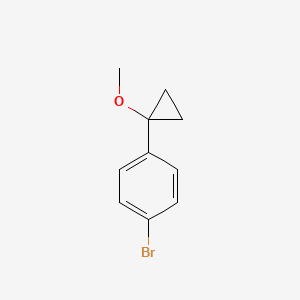
![Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine](/img/structure/B3130888.png)
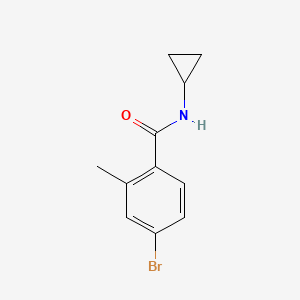
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
